
N,N-Dioctyl-p-anisidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dioctyl-p-anisidine, also known as 4-methoxy-N,N-dioctylbenzenamine, is an organic compound with the molecular formula C23H41NO. It is a derivative of p-anisidine, where the amino group is substituted with two octyl groups. This compound is known for its applications in various fields, including analytical chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctyl-p-anisidine typically involves the alkylation of p-anisidine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
p-Anisidine+2Octyl Halide→this compound+2Halide Ion
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dioctyl-p-anisidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
N,N-Dioctyl-p-anisidine has several applications in scientific research:
Analytical Chemistry: Used as a reagent in the determination of lipid oxidation products, particularly in the p-anisidine value assay.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dioctyl-p-anisidine involves its interaction with various molecular targets. The methoxy group and the dioctylamine moiety contribute to its reactivity and binding affinity. In analytical applications, the compound reacts with carbonyl compounds to form Schiff bases, which can be detected spectroscopically.
Comparación Con Compuestos Similares
p-Anisidine: The parent compound with a simpler structure.
N,N-Dimethyl-p-anisidine: A derivative with shorter alkyl chains.
N,N-Dioctyl-m-anisidine: An isomer with the methoxy group in the meta position.
Uniqueness: N,N-Dioctyl-p-anisidine is unique due to its long alkyl chains, which enhance its hydrophobicity and influence its reactivity. This makes it particularly useful in applications requiring lipid solubility and specific binding interactions.
Propiedades
Número CAS |
54574-23-1 |
|---|---|
Fórmula molecular |
C23H41NO |
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
4-methoxy-N,N-dioctylaniline |
InChI |
InChI=1S/C23H41NO/c1-4-6-8-10-12-14-20-24(21-15-13-11-9-7-5-2)22-16-18-23(25-3)19-17-22/h16-19H,4-15,20-21H2,1-3H3 |
Clave InChI |
QGIAFYUUXOEZIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


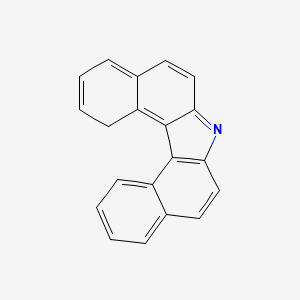
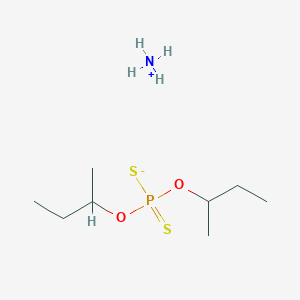
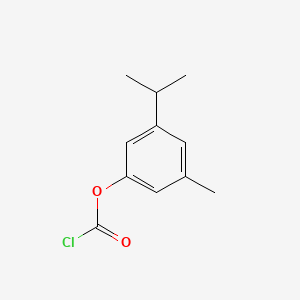
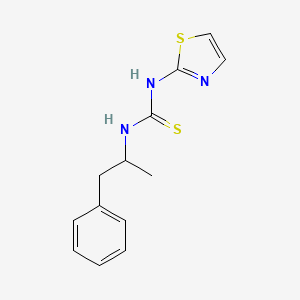
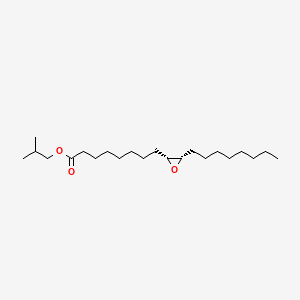
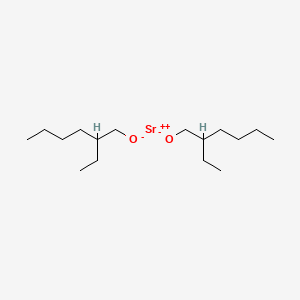
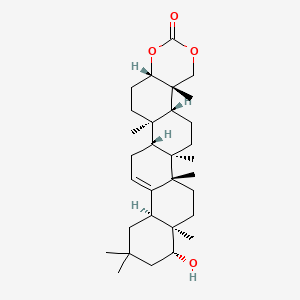
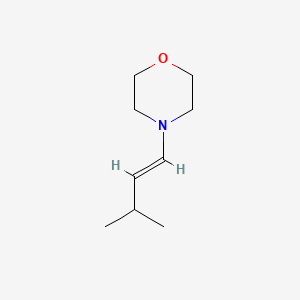



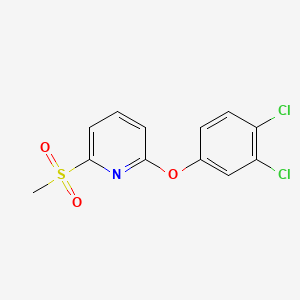
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)

